
Hexacosanoic acid tryptamide
Overview
Description
Hexacosanoic acid tryptamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The structure of this compound consists of an indole ring attached to an ethyl chain, which is further connected to a hexacosanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexacosanoic acid tryptamide typically involves the coupling of tryptamine with a long-chain fatty acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may be optimized to reduce costs and improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexacosanoic acid tryptamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Substitution reactions can produce halogenated or nitrated indole derivatives.
Scientific Research Applications
Pharmacological Applications
Hexacosanoic acid tryptamide is primarily studied for its potential therapeutic effects. The compound exhibits properties that may be beneficial in treating various conditions:
- Neuroprotective Effects : Research indicates that fatty acid amides, including this compound, can influence neuroprotective pathways. Studies have shown that fatty acids can modulate the blood-brain barrier (BBB), enhancing drug delivery to the brain, which is crucial for treating neurological disorders .
- Anti-inflammatory Properties : Hexacosanoic acid and its derivatives have been implicated in anti-inflammatory responses. They may play a role in modulating immune responses, making them candidates for developing anti-inflammatory drugs .
- Potential Use in Mood Disorders : Given the structural similarity to neurotransmitters, this compound may influence serotonin pathways, suggesting potential applications in mood regulation and psychiatric disorders .
Drug Delivery Systems
One of the most promising applications of this compound lies in drug delivery systems:
- Enhanced Permeability : Studies have demonstrated that saturated fatty acids can disrupt lipid membranes, facilitating the transport of therapeutic agents across biological barriers, such as the BBB . This property is particularly useful for delivering chemotherapeutics to target sites within the central nervous system.
- Transdermal Delivery : The compound's ability to enhance skin permeability presents opportunities for transdermal drug delivery systems. By incorporating this compound into formulations, it may improve the absorption of various drugs through the skin .
Biochemical Marker
This compound has been identified as a metabolite with potential as a biochemical marker:
- Metabolic Studies : The presence and concentration of this compound can provide insights into metabolic pathways involving fatty acids and neurotransmitters. It has been studied in relation to cocoa shell content and other dietary sources, indicating its role in nutritional biochemistry .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Hexacosanoic acid tryptamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission and mood regulation. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but has a different substituent on the indole ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
Hexacosanoic acid tryptamide is unique due to its long-chain fatty acid moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other indole derivatives and may contribute to its specific applications in research and industry.
Properties
CAS No. |
152766-96-6 |
---|---|
Molecular Formula |
C36H62N2O |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]hexacosanamide |
InChI |
InChI=1S/C36H62N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-36(39)37-31-30-33-32-38-35-28-26-25-27-34(33)35/h25-28,32,38H,2-24,29-31H2,1H3,(H,37,39) |
InChI Key |
OTIONYUCQOITCW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Synonyms |
CAT, Cerotinic acid tryptamide, N-[2-(3-Indolyl)ethyl]hexacosanamide, N-Hexacosanoyltryptamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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